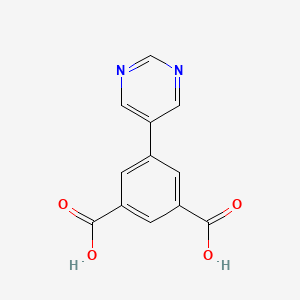

5-(Pyrimidin-5-yl)isophthalic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O4 |

|---|---|

Molecular Weight |

244.20 g/mol |

IUPAC Name |

5-pyrimidin-5-ylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)8-1-7(2-9(3-8)12(17)18)10-4-13-6-14-5-10/h1-6H,(H,15,16)(H,17,18) |

InChI Key |

FIXCBJPJNDNUOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyrimidin 5 Yl Isophthalic Acid

Ligand Preparation Strategies

The synthesis of 5-(pyrimidin-5-yl)isophthalic acid is not a trivial one-step process but rather a multi-step sequence that requires the careful preparation of key precursors. The principal strategy involves the coupling of a pyrimidine (B1678525) unit with an isophthalic acid derivative, followed by hydrolysis to the final diacid.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) for Ligand Synthesis

A cornerstone in the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful C-C bond-forming reaction provides a direct and efficient method for linking the pyrimidine and benzene (B151609) rings. The general approach involves the reaction of a pyrimidine-5-boronic acid with a halogenated isophthalate (B1238265) derivative, typically dimethyl 5-bromoisophthalate.

The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the necessary palladium catalysts and ligands. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A typical reaction setup would involve the following:

| Reactants | Catalyst System | Solvent | Base | Temperature |

| Dimethyl 5-bromoisophthalate | Pd(PPh₃)₄ or PdCl₂(dppf) | Dioxane, Toluene, or DMF | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 80-120 °C |

| Pyrimidine-5-boronic acid |

The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the crude product, dimethyl 5-(pyrimidin-5-yl)isophthalate, is isolated through standard workup procedures involving extraction and purification by column chromatography.

Multi-Step Approaches from Commercially Available Precursors

The synthesis of this compound from readily available starting materials necessitates a multi-step approach. The key intermediates, dimethyl 5-bromoisophthalate and pyrimidine-5-boronic acid, are themselves synthesized from simpler commercial precursors.

Synthesis of Dimethyl 5-bromoisophthalate:

This starting material can be prepared from isophthalic acid. The process involves the bromination of isophthalic acid, followed by esterification of the carboxylic acid groups.

Synthesis of Pyrimidine-5-boronic acid:

Pyrimidine-5-boronic acid is a crucial reagent and can be synthesized from 5-bromopyrimidine. A common method involves a lithium-halogen exchange reaction at low temperature, followed by quenching with a borate (B1201080) ester, such as triisopropyl borate, and subsequent acidic workup to yield the boronic acid.

Preparation of Dimethyl 5-bromoisophthalate:

Bromination of isophthalic acid.

Esterification to form the dimethyl ester.

Preparation of Pyrimidine-5-boronic acid:

Lithium-halogen exchange of 5-bromopyrimidine.

Reaction with a borate ester.

Hydrolysis to the boronic acid.

Suzuki-Miyaura Coupling:

Palladium-catalyzed reaction between dimethyl 5-bromoisophthalate and pyrimidine-5-boronic acid to yield dimethyl 5-(pyrimidin-5-yl)isophthalate.

Hydrolysis:

Base-mediated hydrolysis of the dimethyl ester to afford the final product, this compound.

Post-Synthetic Modifications of Isophthalic Acid Derivatives for Functionalization

While the primary focus is on the direct synthesis of this compound, the principles of post-synthetic modification of isophthalic acid derivatives are also relevant. These techniques allow for the introduction of various functional groups onto the isophthalic acid backbone, which can then be used to create a wider range of functional linkers for MOFs and other materials.

For instance, starting with a functionalized isophthalic acid, such as 5-aminoisophthalic acid or 5-hydroxyisophthalic acid, various chemical transformations can be performed. The amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. Similarly, the hydroxyl group can be etherified or esterified to introduce new chemical properties. These modifications can be carried out on the isophthalic acid derivative before the coupling reaction with the pyrimidine moiety, thus expanding the accessible chemical space of the final pyrimidine-functionalized isophthalic acid linkers.

Coordination Chemistry and Structural Architectures of Metal Organic Frameworks Mofs Derived from 5 Pyrimidin 5 Yl Isophthalic Acid

Coordination Modes and Geometries of 5-(Pyrimidin-5-yl)isophthalate Ligand

Without crystallographic data, a definitive analysis of how the 5-(pyrimidin-5-yl)isophthalate ligand coordinates to metal centers is not possible. This would include the specific binding modes of the carboxylate groups (e.g., monodentate, bidentate chelating, or bridging) and the involvement of the pyrimidine's nitrogen atoms in chelation or as auxiliary coordination sites.

Carboxylate Group Coordination to Metal Centers

Information on the preferred coordination modes of the carboxylate groups in the presence of the pyrimidine (B1678525) functional group is unavailable.

Pyrimidine Nitrogen Atom Chelation and Auxiliary Coordination

The role of the pyrimidine nitrogen atoms in forming stable chelates or bridging between metal centers in these specific MOFs is not documented in the available literature.

Metal Node Architectures and Secondary Building Units (SBUs)

The specific nature of the inorganic nodes or SBUs formed in MOFs like NJU-Bai8, NJFU-2, or CIAC-224 has not been publicly reported.

Paddlewheel Secondary Building Units (SBUs) in Derived MOFs

It is unknown if the reaction of 5-(pyrimidin-5-yl)isophthalic acid with metal ions like Cu(II) or Zn(II) results in the formation of the common dinuclear paddlewheel SBU, {M2(COO)4}.

Formation of Polynuclear Metal Clusters

There is no available data to confirm or describe the formation of higher-nuclearity metal clusters that could act as SBUs in frameworks derived from this specific ligand.

Further experimental research and publication are required to fill this knowledge gap and allow for a comprehensive understanding of the structural chemistry of MOFs based on this compound.

Structural Diversity and Topological Features of MOFs and Coordination Polymers

The combination of the isophthalate's carboxyl groups and the pyrimidine's nitrogen atoms allows this compound to act as a multidentate linker, capable of forming coordination bonds with a wide array of metal ions. The final dimensionality and topology of the resulting frameworks are highly sensitive to synthetic conditions, the choice of metal center, and the presence of auxiliary ligands. This sensitivity gives rise to a fascinating structural diversity, ranging from one-dimensional chains to complex three-dimensional networks. While specific structural reports for MOFs named NJU-Bai8, NJFU-2, and CIAC-224, which are known to be synthesized from this compound, are not detailed in the available literature, the principles of their formation can be understood by examining analogous systems based on substituted isophthalic acids.

The structural outcome in these systems is often dictated by the interplay between the coordination preferences of the metal ion and the geometry of the organic linkers. For instance, the use of different metal ions or the introduction of N-donor auxiliary ligands can lead to vastly different network topologies even when using the same primary isophthalic acid-based linker. nih.gov

One-Dimensional (1D) Chain and Nanotubular Architectures

One-dimensional coordination polymers represent the simplest form of extended networks. In systems based on isophthalic acid derivatives, 1D chains can be formed when metal centers are linked sequentially by the dicarboxylate ligand. For example, in a Cd(II) coordination polymer based on 5-((pyridin-4-ylmethyl)amino)isophthalic acid, a 1D chain structure was achieved, which is notable as most frameworks with this ligand tend to be three-dimensional. researchgate.net Similarly, a cobalt complex with 5-methoxyisophthalic acid and 2,2'-bipyridine (B1663995) as an auxiliary ligand assembles into a 1D zigzag chain. nih.gov These examples underscore that by carefully selecting the metal ion and co-ligands, the dimensionality of the resulting framework can be controlled, preventing extension into higher-dimensional structures and promoting the formation of simple chain or potential nanotubular motifs.

Two-Dimensional (2D) Layered and Network Structures

By engaging more coordination sites, 2D layered structures can be formed. These networks consist of metal-ligand sheets that are often held together in the third dimension by weaker forces like hydrogen bonds or van der Waals interactions. For example, the reaction of 5-{(pyridin-4-ylmethyl)amino}isophthalic acid with Cu(II) and Zn(II) ions resulted in the formation of 2D layered structures. researchgate.net In another instance, a cobalt complex with 5-methoxyisophthalate and the bridging ligand 4,4'-bipyridine (B149096) assembles into 2D sheets with a distorted octahedral cobalt center. nih.gov The formation of these 2D architectures highlights the ligand's ability to bridge multiple metal centers within a plane. The resulting layers can exhibit various topologies, such as the common (4,4) network, where each node is connected to four others. The space between these layers can be occupied by solvent molecules or be engineered for specific functions. researchgate.net

Three-Dimensional (3D) Frameworks and Interpenetrating Networks

The full coordination potential of this compound and its analogs is realized in the formation of 3D frameworks. These structures are created when the ligand connects metal centers in all three dimensions, often leading to porous materials with high surface areas. A variety of 3D networks have been synthesized using different 5-substituted isophthalic acids. rsc.orgresearchgate.net For example, 5-(hydroxymethyl)isophthalic acid has been used to construct a fourfold interpenetrating dia framework with cobalt, demonstrating how even simple linkers can produce complex, interwoven topologies. researchgate.net

Interpenetration, where two or more independent frameworks grow through one another, is a common feature in MOFs derived from long or flexible ligands. This can be seen in a Cd(II) framework with 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, which forms a 3D network with a dimetallic core acting as the secondary building unit (SBU). researchgate.net The use of auxiliary ligands can also dramatically alter the final structure, leading to different 3D topologies from the same isophthalate (B1238265) linker. nih.gov An indium-based MOF constructed from the closely related (2-pyrimidin-5-yl)terephthalic acid ligand also forms a robust 3D porous structure. rsc.org

Table 1: Examples of Structural Diversity in MOFs from 5-Substituted Isophthalic Acids

| Ligand | Metal Ion | Auxiliary Ligand | Dimensionality | Structural Feature/Topology |

| 5-{(pyridin-4-ylmethyl)amino}isophthalic acid | Cd(II) | None | 1D | Chain Structure |

| 5-methoxyisophthalic acid | Co(II) | 2,2'-bipyridine | 1D | Zigzag Chain |

| 5-{(pyridin-4-ylmethyl)amino)isophthalic acid | Zn(II) | None | 2D | Layered Network |

| 5-methoxyisophthalic acid | Co(II) | 4,4'-bipyridine | 2D | Sheet Coordination Polymer |

| 5-(hydroxymethyl)isophthalic acid | Co(II) | 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene | 3D | Fourfold Interpenetrating dia Framework |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Zn(II), Mn(II) | None | 3D | 6-connected and 4-connected nets |

| (2-pyrimidin-5-yl)terephthalic acid | In(III) | None | 3D | Porous Framework |

This table presents data from various isophthalic acid derivatives to illustrate structural principles.

Pore Engineering through Ligand Isomerism and Functionalization

Pore engineering is a key strategy for tailoring the properties of MOFs for specific applications like gas separation and catalysis. northeastern.edursc.orgnih.gov This can be achieved by modifying the organic linkers. The functionalization of the isophthalic acid backbone, as in this compound, is a prime example of de novo pore environment design. The pyrimidine group introduces specific chemical functionality and basic sites into the pores that are different from a simple hydrocarbon backbone.

Furthermore, the use of isomeric ligands can lead to different pore architectures. For instance, the ligand (2-pyrimidin-5-yl)terephthalic acid, an isomer of a hypothetical pyrimidine-functionalized isophthalic acid, was used to create a stable, porous indium MOF. rsc.org The precise placement of the pyrimidine and carboxylate groups dictates the geometry of the final framework and thus its pore size and shape. Another powerful technique is post-synthetic modification, where the framework is altered after its initial synthesis. For example, a 3D Cu(II) MOF based on 5-aminoisophthalic acid demonstrated the ability to exchange coordinated ligands in single-crystal-to-single-crystal transformations, allowing for the fine-tuning of the pore's hydrophobicity. nih.gov These strategies allow for the rational design of MOFs with customized pore environments for targeted functions. acs.orgelsevierpure.com

Supramolecular Assembly Principles in this compound Systems

Role of Hydrogen Bonding Interactions in Network Formation

Hydrogen bonds are critical in directing the assembly of coordination polymers. nih.gov In systems derived from this compound, the carboxylic acid groups are potent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring are excellent acceptors. This combination facilitates the formation of robust and predictable hydrogen-bonding motifs.

Studies on analogous compounds provide clear insight into these interactions. In the crystal structure of 5-(pyridin-4-yl)isophthalic acid, a close relative, molecules are linked by strong O–H···N hydrogen bonds between the carboxylic acid proton and the pyridine (B92270) nitrogen. nih.gov This, along with O–H···O bonds between carboxylic acid groups, creates a comprehensive 3D supramolecular framework. nih.gov Similarly, co-crystals of phthalic acid and 2-amino-4,6-dimethoxypyrimidine (B117758) showcase a classic R₂²(8) ring motif formed by N–H···O and O–H···N hydrogen bonds between the acid and the pyrimidine ring. researchgate.net The pyrimidinone scaffold, present in many bioactive molecules, is well-known for its propensity to form strong, persistent N–H···O hydrogen bonds that guide the crystallization process. nih.gov These interactions are vital for linking different components of a framework, connecting 1D chains into 2D sheets or 2D layers into 3D supramolecular architectures.

Table 2: Common Hydrogen Bonding Interactions in Isophthalic Acid-Pyrimidine/Pyridine Systems

| Donor (D) | Acceptor (A) | Interaction Type | Typical Role in Assembly |

| Carboxyl O-H | Pyrimidine/Pyridine N | O–H···N | Links acid and nitrogen-containing heterocyclic components. |

| Carboxyl O-H | Carboxyl C=O | O–H···O | Forms dimeric synthons between acid molecules. |

| Amine N-H | Carboxyl C=O | N–H···O | Connects amine-functionalized linkers to carboxylate groups. |

| C-H | Oxygen/Nitrogen | C–H···O/N | Weaker interactions that contribute to overall packing stability. |

This table summarizes common hydrogen bond types observed in analogous crystal structures.

Inability to Fulfill Request for Detailed Article on this compound-Based MOFs

Despite extensive searches for scientific literature and structural data, it is not possible to generate the requested detailed article on metal-organic frameworks (MOFs) derived solely from this compound. The specific, in-depth information required to address the outlined sections on coordination chemistry, π-stacking interactions, and other non-covalent interactions for MOFs synthesized from this particular ligand is not available in the public domain through the conducted searches.

Initial investigations confirmed that the compound this compound is a known precursor for the synthesis of specific metal-organic frameworks, identified as NJU-Bai8, NJFU-2, and CIAC-224. nih.gov However, subsequent and more targeted searches for these named MOFs did not yield any primary research articles, crystallographic reports, or detailed structural analyses.

The user's request stipulated a highly structured article with a focus on precise scientific details, including:

Coordination Chemistry: Specific coordination modes of the this compound ligand with various metal centers.

Pi-Stacking Interactions: Detailed analysis of π-π stacking within the crystal packing of the resultant MOFs, including distances and geometries.

Other Non-Covalent Interactions: A thorough description of other intermolecular forces, such as hydrogen bonding and van der Waals forces, that contribute to the supramolecular architecture.

To provide a scientifically accurate and informative article that adheres strictly to this outline, access to the published crystal structures and detailed characterization data of these specific MOFs is essential. Without this information, any attempt to generate the content would be speculative and would not meet the required standards of scientific rigor and accuracy.

General information on π-stacking and non-covalent interactions in other classes of MOFs is available. researchgate.netrsc.orgnih.govmdpi.comnih.gov However, the user's instructions to focus solely on MOFs derived from this compound and to strictly adhere to the provided outline cannot be fulfilled without the specific structural data for NJU-Bai8, NJFU-2, or CIAC-224.

Therefore, we must conclude that the necessary scientific data to construct the requested article is not presently accessible through the performed searches.

Functional Applications of 5 Pyrimidin 5 Yl Isophthalic Acid Based Mofs and Coordination Polymers

Gas Adsorption and Separation

Metal-Organic Frameworks synthesized with 5-(pyrimidin-5-yl)isophthalic acid are notable for their tailored porosity and the chemical functionality of their pore environments. The presence of the pyrimidine (B1678525) ring, with its nitrogen atoms acting as Lewis basic sites, imparts specific interactive properties to the frameworks, making them promising candidates for selective gas adsorption. A significant body of research has focused on constructing MOFs with copper paddlewheel secondary building units (SBUs) and pyrimidyl isophthalate (B1238265) ligands, designed specifically without open metal sites to precisely study the effects of the functional linker. researchgate.netnottingham.ac.uk

Carbon Dioxide (CO2) Capture and Selectivity in Advanced Sorbents

MOFs based on this compound have demonstrated significant potential for CO2 capture, exhibiting noteworthy uptake capacities and selectivity over other gases like methane (B114726) (CH4) and nitrogen (N2). researchgate.net The inherent chemical nature of the pyrimidyl group, along with the potential for pore environment modification, contributes to this performance.

An amide-functionalized MOF derived from a pyrimidyl isophthalate ligand, MFM-136, showcases a high CO2 uptake capacity of 12.6 mmol per gram at 20 bar and 298 K. acs.org This performance highlights the effectiveness of these materials as advanced sorbents. The selectivity for CO2 is a key feature, with studies on various pyrimidyl isophthalate MOFs confirming higher heats of adsorption for CO2 compared to CH4 and N2, which is a strong indicator of preferential binding. researchgate.net The introduction of amide groups is a common strategy aimed at enhancing CO2 uptake by creating hydrogen bonding opportunities with CO2 molecules. acs.orgcambridge.org

CO2 Adsorption Properties of a Pyrimidyl Isophthalate-Based MOF

| Material | Conditions | CO2 Uptake Capacity | Key Feature |

|---|---|---|---|

| MFM-136 | 20 bar, 298 K | 12.6 mmol/g | Acylamide-functionalized pyrimidyl isophthalate MOF without open metal sites. acs.org |

Adsorption and Separation of Light Hydrocarbons (e.g., Methane, Ethane, Propane) and Nitrogen

The same structural and chemical features that make these MOFs effective for CO2 capture also apply to the adsorption and separation of light hydrocarbons and nitrogen. Research on a series of pyrimidyl isophthalate MOFs has shown they possess good selectivity for CO2 over both methane (CH4) and nitrogen (N2) at various pressures and temperatures (273 K and 298 K). researchgate.net

Gas Selectivity of Pyrimidyl Isophthalate MOFs

| MOF Series | Temperature | Selectivity Profile | Reference |

|---|---|---|---|

| Pyrimidyl Isophthalate MOFs | 273 K & 298 K | Higher selectivity for CO2 over CH4 and N2. | researchgate.net |

| MFM-136 | Not specified | High selectivity for CO2 over CH4 and N2. | acs.org |

Strategies for Enhancing Gas Uptake and Selectivity (e.g., Pore Functionalization, Molecular Sieving Effect)

To improve the gas sorption performance of this compound-based MOFs, researchers have employed several strategies, with pore functionalization being the most prominent. This involves introducing specific chemical groups into the ligand structure before synthesizing the MOF. researchgate.net

Pore Functionalization : The introduction of pendant functional groups, such as amide (-CONH-) moieties, into the pyrimidyl isophthalate framework is a key strategy. researchgate.netcambridge.org This is intended to increase the affinity for CO2 through enhanced host-guest interactions like hydrogen bonding. cambridge.org An example is the acylamide-decorated MOF, MFM-136, which was specifically designed to study the role of free amides in a pore environment without competing open metal sites. acs.org While this functionalization led to high CO2 uptake, detailed studies showed the binding mechanism was more complex than simple hydrogen bonding to the amide. acs.org

Ligand Extension : Another approach involves extending the length of the organic linker. For example, incorporating an additional aromatic ring into the ligand can increase the Brunauer-Emmett-Teller (BET) surface area of the final MOF, which often correlates with higher gas uptake capacity. researchgate.net

Control of Interpenetration : Framework interpenetration, where multiple identical frameworks grow through one another, can be controlled to tune pore size and volume. cambridge.org This can enhance the molecular sieving effect, leading to higher selectivity for certain gas molecules based on their size and shape. cambridge.org

These strategies highlight a rational design approach to creating advanced adsorbent materials tailored for specific gas separation challenges.

Catalysis

While MOFs are widely studied as catalysts, specific applications for frameworks derived from this compound in the areas of Suzuki cross-coupling and electrocatalytic oxygen evolution are not prominently featured in the available scientific literature. Research on the catalytic properties of isophthalic acid-based MOFs has often utilized derivatives with different functional groups, such as pyridyl or amino moieties, for these specific reactions. researchgate.net

Heterogeneous Catalysis (e.g., Suzuki Cross-Coupling Reactions)

A review of current research does not show specific examples of MOFs or coordination polymers synthesized from this compound being employed as catalysts for Suzuki cross-coupling reactions. This type of C-C bond-forming reaction is a critical process in pharmaceuticals and fine chemicals, and while many MOFs are excellent catalysts for it, systems based on this particular pyrimidine linker have not been reported for this application. researchgate.net

Electrocatalytic Applications (e.g., Oxygen Evolution Reaction)

Similarly, there is a lack of specific reports on the use of this compound-based MOFs for the electrocatalytic oxygen evolution reaction (OER). OER is a key process in water splitting for hydrogen production and in metal-air batteries. Although MOFs containing metals like cobalt and nickel are actively investigated as OER electrocatalysts, those constructed with the this compound linker have not been documented for this purpose.

Photocatalytic Degradation Processes

No information was found on the use of this compound-based MOFs or coordination polymers in photocatalytic degradation.

Chemical Sensing

No information was found on the use of this compound-based MOFs or coordination polymers for chemical sensing applications.

Luminescent Sensing Mechanisms in Coordination Polymers

There is no available research describing the luminescent sensing mechanisms of coordination polymers built with this compound.

Detection of Specific Small Molecules and Metal Ions

No studies were identified that detail the use of MOFs or coordination polymers from this ligand for the detection of specific small molecules or metal ions.

Response to Amine Vapors

No data is available on the response of this compound-based materials to amine vapors.

While extensive research exists on MOFs derived from other substituted isophthalic acids—such as 5-(4-pyridyl)-isophthalic acid or 5-aminoisophthalic acid—for various applications, these findings are not directly applicable to the specific pyrimidine-containing ligand requested and have been excluded to adhere strictly to the subject of this article.

Theoretical and Computational Investigations of 5 Pyrimidin 5 Yl Isophthalic Acid and Its Derived Materials

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the properties of 5-(pyrimidin-5-yl)isophthalic acid and its derived materials.

Electronic Structure and Reactivity Analyses

DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For compounds analogous to this compound, DFT has been used to determine key parameters that govern their chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. nih.gov For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov These calculations provide insights into charge transfer interactions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding the reactive sites of a molecule. dntb.gov.ua They illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and electronegativity, derived from HOMO and LUMO energies, quantify the global reactivity of a molecule. mdpi.com These descriptors help in comparing the reactivity of different compounds and understanding their interaction mechanisms.

Prediction of Ligand Binding Affinities and Coordination Energetics

DFT is also employed to predict how ligands like this compound will bind to metal centers and the energetics of these coordination events.

Binding Affinity: Computational methods, including those based on DFT, are used to predict the binding affinity between a ligand and a protein or metal center. frontiersin.orgnih.gov Scoring functions are often used to reflect the strength of these interactions. frontiersin.org The binding affinity is a critical factor in the design of new materials and drugs. nih.gov

Coordination Energetics: In the context of MOFs, DFT can be used to calculate the energies associated with the coordination of the linker molecule to the metal ions. This helps in understanding the stability and formation of the resulting framework. For example, in MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid, the coordination environment of the central metal ions was analyzed to understand the resulting 3D network structures. nih.gov

Elucidation of Luminescence Quenching Mechanisms

The luminescent properties of MOFs are of great interest for sensing applications. DFT can be used to investigate the mechanisms behind luminescence quenching.

In MOFs designed for sensing, the interaction of the framework with an analyte can lead to a change in its fluorescence, often a decrease or "quenching." For instance, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have been shown to selectively detect Fe(III) and Cr(VI) ions in water through fluorescence quenching. rsc.org DFT calculations can help to understand the electronic interactions between the MOF and the analyte that lead to this quenching effect. The mechanism often involves energy or electron transfer from the excited state of the MOF to the analyte.

Molecular Dynamics (MD) Simulations for Structural Stability and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. They are particularly useful for assessing the structural stability and dynamics of complex structures like MOFs.

MD simulations have been used to investigate the stability of MOFs in the presence of guest molecules, such as water. nih.gov For the well-known MOF-5, MD simulations have shown that the framework is stable at low water contents but collapses at higher concentrations due to the displacement of framework oxygen atoms by water molecules in the zinc coordination spheres. nih.gov Similarly, MD simulations can be applied to MOFs derived from this compound to understand their stability under various conditions. These simulations can also reveal dynamic processes such as the "breathing" of flexible MOFs, where the framework undergoes large-amplitude motions in response to external stimuli. nih.gov

In Silico Approaches for Structure-Property Relationship Elucidation in MOFs

In silico methods, which encompass a range of computational techniques, are vital for establishing relationships between the structure of a MOF and its properties.

The rational design of MOFs with desired functionalities relies on understanding how the choice of building blocks—the metal nodes and organic linkers like this compound—influences the final properties of the material. researchgate.net Computational screening of potential structures can accelerate the discovery of new MOFs for specific applications.

By systematically varying the components of a MOF in a computational model, researchers can predict how these changes will affect properties such as pore size, surface area, and catalytic activity. This approach allows for the targeted synthesis of materials with optimized performance. For example, the introduction of different bis(imidazole) ligands into a Co(II)-based MOF system with a derivative of isophthalic acid led to a variety of 3D structures with different properties. researchgate.net

Advanced Characterization Techniques for 5 Pyrimidin 5 Yl Isophthalic Acid and Its Derived Materials

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular and electronic structure of 5-(pyrimidin-5-yl)isophthalic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound and its derived materials, FT-IR spectra reveal characteristic vibrational frequencies corresponding to its constituent parts.

The spectrum of the free ligand is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. Strong carbonyl (C=O) stretching vibrations are typically observed around 1700 cm⁻¹. The presence of the pyrimidine (B1678525) and benzene (B151609) rings will give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching and bending vibrations. researchgate.netnist.govnih.gov

Upon coordination to a metal center to form a MOF, significant shifts in the FT-IR spectrum are observed. The broad O-H band diminishes or disappears, and the C=O stretching frequency of the carboxylate group typically shifts to lower wavenumbers, indicating coordination to the metal ion. For instance, in related isophthalic acid-based MOFs, the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate groups (COO⁻) appear, providing evidence of the ligand's participation in the framework structure. rsc.org

Table 1: Typical FT-IR Spectral Data for Isophthalic Acid Derivatives and Related MOFs

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in MOF | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Diminished or absent | researchgate.net |

| C=O (Carboxylic Acid) | ~1700 | Shifted to lower frequency | rsc.org |

| C=C and C=N (Aromatic Rings) | 1400-1600 | Minor shifts | researchgate.netnih.gov |

| Asymmetric COO⁻ | - | ~1550-1650 | rsc.org |

| Symmetric COO⁻ | - | ~1380-1450 | rsc.org |

Note: The exact positions of the peaks can vary depending on the specific chemical environment and the metal center in the MOF.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine and benzene rings. The chemical shifts of these protons are influenced by their electronic environment. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.orgchemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups would resonate at a characteristic downfield position (typically >165 ppm). The chemical shifts of the aromatic carbons would provide further confirmation of the molecular structure. rsc.orgchemicalbook.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxylic Acid (COOH) | >10 (broad singlet) | >165 | chemicalbook.com |

| Pyrimidine Ring Protons | 8.5 - 9.5 | 140 - 160 | rsc.orgnih.gov |

| Benzene Ring Protons | 7.5 - 8.5 | 120 - 140 | rsc.orgchemicalbook.com |

Note: Predicted values are based on typical ranges for similar functional groups and aromatic systems. The solvent used for NMR analysis can influence the exact chemical shifts.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For molecules with conjugated π systems like this compound, these transitions typically occur in the UV region.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic rings. scielo.org.zatanta.edu.eg The position and intensity of these bands are sensitive to the extent of conjugation and the presence of functional groups. Changes in pH can also affect the spectrum by altering the ionization state of the carboxylic acid groups. tanta.edu.eg When incorporated into a MOF, the electronic environment of the ligand changes, which can lead to shifts in the absorption maxima, providing information about the ligand-metal interactions. researchgate.net

Table 3: Expected Electronic Transitions for Aromatic Carboxylic Acids

| Transition Type | Typical Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| π → π* | 200 - 300 | Excitation of electrons in the conjugated π system | libretexts.orgscielo.org.za |

| n → π* | 250 - 350 | Excitation of non-bonding electrons (from oxygen) to the π* orbital | scielo.org.za |

Diffraction Methods for Crystalline Structure Determination

Diffraction techniques are indispensable for determining the arrangement of atoms in the solid state, providing definitive information about the crystalline structure.

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structures

Table 4: Crystallographic Data for the Related Compound 5-(Pyridin-4-yl)isophthalic acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbc2₁ | nih.gov |

| a (Å) | 15.5362(16) | nih.gov |

| b (Å) | 37.371(3) | nih.gov |

| c (Å) | 7.1716(9) | nih.gov |

| V (ų) | 4163.9(8) | nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials. It is used to identify the crystalline phases present in a bulk sample and to assess its purity. The PXRD pattern is a fingerprint of a specific crystalline compound.

For this compound and its derived MOFs, PXRD is used to confirm the formation of the desired crystalline phase by comparing the experimental pattern with a simulated pattern from SCXRD data or with standard patterns from databases. rsc.orgresearchgate.net It is also instrumental in monitoring the stability of the material under different conditions and in studying phase transitions. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice of the material. researchgate.net

Table 5: Illustrative Powder X-ray Diffraction Data Analysis

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |

|---|---|---|---|

| Varies | Varies | Varies | Comparison with simulated or standard patterns |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(pyrimidin-5-yl)benzene-1,3-dicarboxylic acid |

| Metal-Organic Frameworks (MOFs) |

| 5-(pyridin-4-yl)isophthalic acid |

Thermal Analysis for Stability Assessment

Thermal analysis techniques are fundamental in determining the operational limits and decomposition behavior of materials.

For instance, in coordination polymers synthesized from 5-substituted isophthalic acids, TGA reveals distinct mass loss steps corresponding to the removal of guest and coordinated solvent molecules, followed by the decomposition of the organic linker at higher temperatures. In one study, a coordination polymer showed an initial mass loss between 20 and 175°C, corresponding to the loss of approximately 11 water molecules. rsc.org Another example demonstrated stability up to about 300°C before a significant mass loss occurred. rsc.org The temperature at which the framework begins to decompose is a critical parameter for determining the material's suitability for various applications. For example, some MOFs exhibit decomposition temperatures around 500°C. researchgate.net

The table below summarizes TGA data for several coordination polymers derived from related isophthalic acid derivatives, illustrating the typical information obtained from this technique.

| Compound/Material | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| Ni₂(mip)₂(H₂O)₈·2H₂O | 25 - 110 | 3.49 | Loss of non-coordinated water molecules rsc.org |

| 110 - 225 | 19.65 | Loss of coordinated water molecules rsc.org | |

| Zn₆(mip)₅(OH)₂(H₂O)₄·xH₂O | 20 - 175 | 13.07 | Loss of ~11 water molecules rsc.org |

| Zn₆(mip)₅(OH)₂(H₂O)₂·4H₂O | 20 - 200 | 7.58 | Loss of ~6 water molecules rsc.org |

| Mn(HMeOip)₂ | up to ~300 | - | Stable up to this temperature rsc.org |

| Mn₃(tbip)₂(Htbip)₂(EtOH)₂ | 150 - 250 | 10.35 | Loss of coordinated ethanol (B145695) molecule rsc.org |

mip = 5-methyl isophthalate (B1238265), HMeOip = 5-methoxy isophthalate, tbip = 5-tert-butyl isophthalate

Porosity and Surface Area Characterization

The ability of materials derived from this compound to adsorb and store gases is directly related to their porosity and surface area.

Low-pressure gas sorption measurements are essential for characterizing the porous nature of materials. Nitrogen (N₂) sorption at 77 K is a standard method to determine the specific surface area and pore size distribution. The shape of the sorption isotherm provides qualitative information about the pore structure. For example, a Type I isotherm is characteristic of microporous materials, indicating a rapid uptake at low relative pressures as the micropores are filled. researchgate.net

Carbon dioxide (CO₂) sorption isotherms, often measured at 273 K or 298 K, are particularly relevant for applications such as carbon capture. yavuzlab.com The uptake capacity of CO₂ at a given pressure is a key performance metric. For example, a metal-organic framework, activated at high temperature under vacuum, showed selective sorption of CO₂ over nitrogen (N₂) and methane (B114726) (CH₄). researchgate.netscispace.com The selectivity for CO₂ over other gases like N₂ is a critical factor for separation applications and can be estimated from the initial slopes of the respective isotherms. yavuzlab.comresearchgate.net

The following table presents gas sorption data for a selection of MOFs, highlighting their capacity for different gases.

| Material | Gas | Temperature (K) | Uptake | Notes |

| Activated MOF 3 | CO₂ | 298 | - | Selective sorption over N₂ and CH₄ researchgate.netscispace.com |

| Activated MOF 3 | H₂ | - | - | Selective sorption over N₂ researchgate.netscispace.com |

| LMOP-15 | CO₂ | 273 | 48.8 cm³/g | High isosteric heat of adsorption (53.7 kJ/mol) researchgate.net |

| MIP-207-NH₂-25% | CO₂ | 273 | 3.96 mmol/g | High CO₂/N₂ separation factor (77) researchgate.net |

The Brunauer-Emmett-Teller (BET) theory is a widely used model to calculate the specific surface area of a material from N₂ sorption isotherm data. A high BET surface area is often a prerequisite for applications in gas storage, separation, and catalysis. For instance, the calculated BET surface area of a parent MOF-5 was found to be 921 m²/g. researchgate.net The surface area can be influenced by various factors, including the synthesis method and the presence of interpenetrated phases. researchgate.net For example, a luminescent porous Tröger's base polymer exhibited a BET surface area of 484 m²/g. researchgate.net

The table below provides BET surface area values for representative porous materials.

| Material | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |

| MOF-5 | 921 researchgate.net | 1043 researchgate.net |

| LMOP-15 | 484 researchgate.net | - |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for confirming the empirical formula of newly synthesized materials derived from this compound. By comparing the experimentally found percentages with the calculated values based on the proposed chemical formula, researchers can verify the purity and composition of their samples. This is a critical step in the characterization of new coordination polymers and MOFs. For example, in the synthesis of a nickel coordination polymer, the calculated elemental analysis for C, H, and N was in close agreement with the found values, confirming the proposed structure. nih.gov Similarly, for a manganese-based compound, the experimental and calculated values were also in good agreement. nih.gov

The following table presents a comparison of calculated and found elemental analysis data for two coordination polymers.

| Compound | Element | Calculated (%) | Found (%) |

| Ni₂(mip)₂(H₂O)₈·2H₂O | C | 33.07 | 33.21 nih.gov |

| H | 4.93 | 4.97 nih.gov | |

| Mn(HMeOip)₂ | C | 48.56 | 48.42 nih.gov |

| H | 3.17 | 3.25 nih.gov |

Microscopy Techniques (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and crystal habit of materials. In the context of this compound and its derivatives, SEM provides valuable information about the size, shape, and uniformity of the synthesized crystals. This is important for understanding the material's physical properties and for quality control in its synthesis. For example, SEM images can reveal if a material consists of well-defined crystals, amorphous particles, or a mixture of both. The morphology observed by SEM can sometimes be correlated with the material's performance in applications such as catalysis or separation. For instance, studies on coordination polymers have used SEM to characterize the crystalline morphology of their synthesized materials. nih.gov

Future Research Directions and Emerging Trends

Rational Design and De Novo Synthesis of MOFs with Tailored Architectures and Functions

The future of MOF chemistry lies in the ability to move beyond serendipitous discovery towards the rational design of materials with predetermined structures and properties. rsc.orgosti.gov The concept of reticular chemistry, which involves the deliberate assembly of molecular building blocks into ordered networks, is central to this endeavor. rsc.org For 5-(pyrimidin-5-yl)isophthalic acid, this means leveraging the predictable coordination behavior of its carboxylate and pyrimidine (B1678525) groups to construct MOFs with tailored pore sizes, shapes, and chemical environments. rsc.orggoogle.com

Future efforts will focus on:

Top-Down Design: Utilizing pre-selected secondary building units (SBUs) and the specific geometry of the 5-(pyrimidin-5-yl)isophthalate linker to target desired network topologies. osti.govrsc.org This allows for precise control over the resulting framework's porosity and functionality.

Functional Group Integration: The pyrimidine ring offers a site for post-synthetic modification or the introduction of additional functional groups during the de novo synthesis of the ligand itself. davuniversity.orgnih.gov This could involve adding moieties that enhance specific interactions for applications like selective gas capture or targeted catalysis.

Chiral Frameworks: By incorporating chiral derivatives of the ligand, it is possible to construct homochiral MOFs. nih.gov These materials are of significant interest for enantioselective separations and asymmetric catalysis. The synthesis of MOFs from modified amino acids has demonstrated the feasibility of inducing chirality in the final framework. nih.gov

The rational design process is moving from conceptual models to practical synthesis, aided by an increasing understanding of the factors that govern MOF assembly and stability. rsc.org

Exploration of Novel Coordination Geometries and Heterometallic Clusters

The coordination versatility of this compound, with its distinct hard (carboxylate) and borderline/soft (pyrimidine nitrogen) donor sites, allows for the formation of complex and novel coordination environments. Future research will delve deeper into exploiting this versatility to create unconventional structures.

Key areas of exploration include:

Unusual Coordination Modes: Investigating how different reaction conditions (e.g., solvents, temperature, pH) can influence the coordination mode of the ligand, leading to new framework topologies. Ligands with similar isophthalate (B1238265) backbones have been shown to produce a variety of 2D and 3D architectures depending on the metal ion and auxiliary ligands used. researchgate.netnih.govrsc.org

Heterometallic Frameworks: A significant emerging trend is the incorporation of multiple types of metal ions into a single MOF structure. nih.govfrontiersin.org The distinct coordination preferences of the carboxylate and pyrimidine moieties can be used to direct the assembly of heterometallic clusters or chains within the framework. For instance, one metal might preferentially bind to the carboxylate groups, while another coordinates to the pyrimidine nitrogen atoms. This approach can lead to materials with synergistic properties, such as enhanced catalytic activity or unique magnetic behaviors. rsc.orgfrontiersin.org A rare example of a heterometallic MOF constructed from two different metal clusters, [Hf₆(μ₃-OH)₈(OH)₈]⁸⁺ and [Cu₄I₄], highlights the potential for creating highly complex and functional materials. frontiersin.org

The synthesis of coordination polymers with ligands like 5-(1H-tetrazol-5-yl)isophthalic acid has produced butterfly-shaped tetranuclear clusters and corner-sharing triangular chains, demonstrating the rich structural diversity achievable with functionalized isophthalates. rsc.org

Expanding the Application Domain for Pyrimidine-Functionalized MOFs in Novel Fields

While pyrimidine-based MOFs have shown promise in established areas like gas storage and catalysis, future research aims to unlock their potential in novel and more complex applications. google.com The unique combination of porosity and active nitrogen sites makes these materials highly adaptable.

Emerging application areas include:

Biomedical Applications: The biocompatibility of certain MOFs, combined with the biological relevance of the pyrimidine moiety (a component of nucleobases), suggests potential in drug delivery and biomedicine. researchgate.netnih.gov Recent studies on MOFs made with 4,6-diamino-2-pyrimidinethiol have shown potent antibacterial and antibiofilm activities, suggesting a promising future for pyrimidine-functionalized MOFs in combating bacterial infections. researchgate.net

Advanced Sensing: The luminescent properties of some MOFs can be harnessed for chemical sensing. mdpi.comrsc.orgnih.gov MOFs based on 5-(benzimidazole-1-yl)isophthalic acid have demonstrated the ability to selectively detect metal ions like Fe(III) and Cr(VI) in water through fluorescence quenching. rsc.orgnih.govnih.gov Similarly, MOFs derived from 5-(4-pyridyl)-isophthalic acid have been reported as promising luminescent probes for detecting pesticides. researchgate.net

Photocatalysis: The semiconducting properties observed in some MOFs open the door to photocatalytic applications, such as the degradation of organic pollutants in water. researchgate.netnih.govresearchgate.net MOFs constructed from 5-(hydroxymethyl)isophthalic acid and cobalt have been identified as n-type semiconductors, a crucial property for photocatalysis. nih.gov

The development of these applications relies on a deep understanding of the structure-property relationships in these materials.

Integration of this compound-Based Materials with Other Functional Components

To enhance functionality and create multifunctional systems, a growing trend involves integrating MOFs with other materials to form composites. MOFs derived from this compound or its analogues can serve as ideal platforms for this purpose.

Future research will likely focus on creating hybrid materials such as:

MOF-Nanoparticle Composites: The porous structure of the MOF can host functional nanoparticles, such as metal or metal oxide nanoparticles. A notable example is the in situ preparation of a composite material where silver nanoparticles (Ag NPs) were grown within a pyrimidine-modified indium-MOF (Ag@In-MOF). rsc.org This composite material exhibited enhanced catalytic activity for the chemical fixation of CO₂ compared to the parent MOF. rsc.org

MOF@MOF Heterostructures: This involves growing a layer of one MOF on the surface of another. sci-hub.se A core-shell structure could be designed where a MOF made from this compound provides a selective surface or catalytic sites, while the core MOF offers high porosity for storage.

Integration with Conductive Substrates: For applications in electronics or electrocatalysis, growing the MOF as a thin film on a conductive substrate like carbon cloth or nickel foam is a key strategy. sci-hub.se

These integrated systems can exhibit synergistic effects, where the properties of the composite material surpass the sum of its individual components. rsc.orgsci-hub.se

Advancements in High-Throughput Computational Screening and Predictive Modeling

The potentially vast number of MOFs that can be synthesized from a single ligand like this compound and various metal ions presents a significant challenge for experimental discovery. rsc.orgnih.gov High-throughput computational screening (HTCS) has emerged as an indispensable tool to navigate this expansive chemical space and accelerate the discovery of promising materials. rsc.orgnih.govnih.gov

Future advancements in this area will involve:

Predictive Power: Using molecular simulations to predict key properties of hypothetical MOFs, such as pore size, surface area, gas adsorption capacity, and selectivity, before they are synthesized in the lab. nih.govhubspotusercontent40.netrsc.org This allows researchers to focus experimental efforts on the most promising candidates.

Database Generation: Creating large-scale databases of hypothetical MOF structures based on this compound and other linkers. These databases can be computationally screened for top-performing materials for specific applications, such as CO₂/H₂ separation or methane (B114726) storage. rsc.org

From Screening to Synthesis: Bridging the gap between computational prediction and experimental validation. nih.gov An increasing number of studies are successfully synthesizing and testing top-performing MOFs that were first identified through HTCS, confirming the predictive power of these computational methods. nih.gov For example, HTCS was used to identify optimal MOF structures for CO₂/H₂ separation by screening thousands of potential candidates based on their predicted adsorption properties. rsc.org

By combining computational screening with rational design principles, the process of discovering and optimizing MOFs based on this compound for targeted applications can be made significantly more efficient.

Q & A

Q. What are the standard synthetic approaches for 5-(Pyrimidin-5-yl)isophthalic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling pyrimidine derivatives with isophthalic acid precursors. Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling or copper-mediated Ullmann reactions. Solvent systems (e.g., DMF, THF) and temperature (80–120°C) are optimized to balance reaction efficiency and byproduct formation. For example, microwave-assisted synthesis can reduce reaction time while improving yield .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify aromatic proton environments and carboxylate groups.

- HPLC-MS for purity assessment and detecting trace intermediates.

- X-ray crystallography to resolve crystal packing and hydrogen-bonding motifs, especially for coordination polymers .

- FT-IR to confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrimidine ring vibrations .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed experimental protocols must include reagent stoichiometry, solvent degassing methods, and inert atmosphere conditions (e.g., N₂/Ar). Reporting batch-specific impurities (e.g., residual palladium) and purification steps (e.g., recrystallization in EtOH/H₂O) is essential. Cross-referencing with analogous pyrimidine-carboxylic acid systems (e.g., 5-chloroisophthalic acid) can identify critical variables .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) but forms stable aqueous solutions at high pH (>10) due to deprotonation of carboxyl groups. Stability studies should monitor degradation under UV light, humidity, and elevated temperatures (e.g., TGA/DSC analysis). Long-term storage recommendations include desiccated environments at –20°C .

Q. How does the bifunctional nature (pyrimidine + carboxylic acid) influence its coordination chemistry?

The pyrimidine N-atoms and carboxylate O-atoms act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), enabling the formation of metal-organic frameworks (MOFs). Researchers should explore solvent-dependent coordination modes (e.g., monodentate vs. bridging carboxylates) using titration experiments and DFT calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity of this compound-based MOFs?

Discrepancies often arise from variations in MOF topology (e.g., pore size, surface area) or synthetic conditions (e.g., solvothermal vs. mechanochemical methods). Systematic comparisons using standardized catalytic assays (e.g., CO₂ adsorption, dye degradation) and advanced characterization (BET, in-situ XRD) can isolate structural vs. procedural factors .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations model electron density distributions at pyrimidine and carboxyl sites to predict regioselectivity in cross-coupling or nucleophilic substitution reactions. Molecular docking studies also assess interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Q. What are the challenges in analyzing byproducts from multi-step syntheses of this compound?

Byproducts (e.g., decarboxylated pyrimidine derivatives or dimerized intermediates) require hyphenated techniques like LC-MS/MS or GC-TOF for identification. Isotopic labeling (e.g., ¹³C-carboxyl groups) can trace reaction pathways and quantify degradation kinetics .

Q. How does steric hindrance from the pyrimidin-5-yl group affect crystallization outcomes?

The meta-substituted pyrimidine ring introduces asymmetry, favoring polymorph formation. Researchers should screen crystallization solvents (e.g., EtOAc vs. MeCN) and employ additives (e.g., ionic liquids) to control nucleation. Pair distribution function (PDF) analysis complements single-crystal XRD for amorphous phase characterization .

Q. What theoretical frameworks guide the design of this compound derivatives for targeted applications?

Structure-activity relationship (SAR) models link substituent effects (e.g., electron-withdrawing groups on pyrimidine) to properties like acidity (pKa) or ligand strength. For photophysical studies, time-dependent DFT (TD-DFT) predicts absorption/emission spectra by analyzing HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.